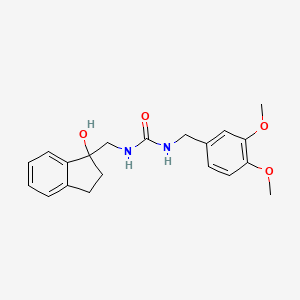
1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to the one of interest, typically involves multistep chemical processes that ensure the introduction of specific functional groups at designated positions within the molecule. For example, the synthesis of deuterium-labeled urea derivatives for use as internal standards in LC–MS analysis involves several steps starting from commercially available precursors, achieving high purity and isotope enrichment (D. Liang et al., 2020). Although not directly related to the target compound, this process highlights the complexity and precision required in synthesizing specific urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives, including our compound of interest, can be elucidated through techniques such as X-ray crystallography. For instance, the crystal structure of a related urea derivative was determined, revealing a planar molecular structure except for certain substituents, and highlighting the importance of inter- and intramolecular hydrogen bonding and weak C-H...O interactions in stabilizing the structure (A. Habibi et al., 2013).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including photolysis, where photolabile derivatives of urea release free urea upon exposure to light. This property is significant for applications requiring controlled release mechanisms (R. Wieboldt et al., 2002). Furthermore, the reactivity of urea derivatives with other compounds, such as in the synthesis of cyclic dipeptidyl ureas, showcases their versatility in chemical synthesis (M. Sañudo et al., 2006).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through experimental methods and computational modeling, providing insights into the compound's behavior in different environments (E. Al-Abdullah et al., 2014).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as their reactivity, stability, and interactions with other molecules, are fundamental for understanding their potential applications. Studies have shown that specific substituents can significantly affect the reactivity and stability of urea derivatives, influencing their suitability for various applications (N. Nakajima et al., 1988).
科学的研究の応用
Anti-HIV Activity
A study conducted by Sakakibara et al. (2015) focused on the synthesis and evaluation of urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. They explored the anti-HIV-1 activities of these compounds, with some showing significant potency against HIV-1. This indicates the potential of such compounds in developing anti-HIV medications (Sakakibara et al., 2015).
Drug Analysis and Pharmacokinetics
Liang et al. (2020) synthesized a deuterium-labeled version of a related urea compound, demonstrating its application as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetic studies. This work highlights the importance of such derivatives in drug development and analysis processes (Liang et al., 2020).
Antioxidant and Anti-inflammatory Properties
Research by Aslam et al. (2016) on Schiff bases, including compounds structurally related to urea derivatives, showed potent antioxidant, lipoxygenase inhibition, and antibacterial activities. These findings suggest the potential therapeutic applications of urea derivatives in treating oxidative stress-related diseases and inflammation (Aslam et al., 2016).
Nonlinear Optical (NLO) Applications
A study by Al-Abdullah et al. (2014) on the molecular structure and vibrational spectra of a urea derivative highlighted its significant first hyperpolarizability, suggesting its utility in nonlinear optical applications. This research underscores the relevance of urea derivatives in the development of materials for optoelectronic devices (Al-Abdullah et al., 2014).
Synthetic Methodologies
Thalluri et al. (2014) demonstrated the use of a urea derivative in synthesizing hydroxamic acids and ureas from carboxylic acids via a novel Lossen rearrangement. This method presents an efficient strategy for constructing complex molecules, valuable in medicinal chemistry and synthetic organic chemistry (Thalluri et al., 2014).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-8-7-14(11-18(17)26-2)12-21-19(23)22-13-20(24)10-9-15-5-3-4-6-16(15)20/h3-8,11,24H,9-10,12-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRYFWIUFQQBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

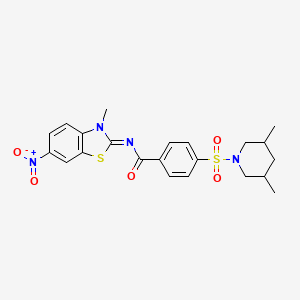
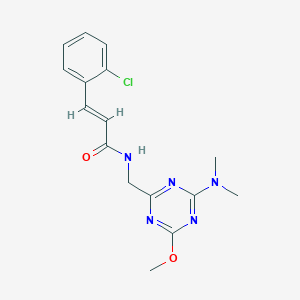
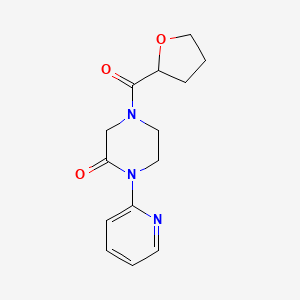
![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)
![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)


![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)
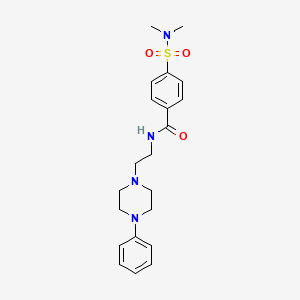
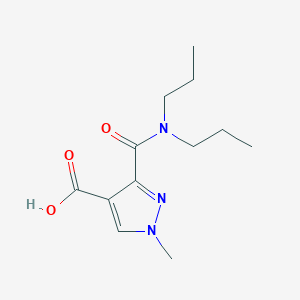
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)
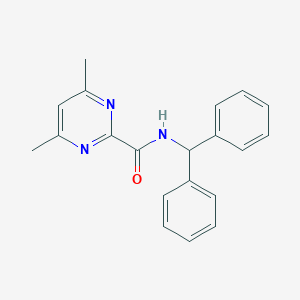

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)